molecular formula C11H13FO B1463904 2-(4-Fluorophenyl)cyclopentan-1-ol CAS No. 1250764-41-0

2-(4-Fluorophenyl)cyclopentan-1-ol

Cat. No.: B1463904
CAS No.: 1250764-41-0
M. Wt: 180.22 g/mol
InChI Key: HLSQYAFIFDWGKY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H13FO and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Fluorophenyl)cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopentanol core with a para-fluorophenyl substituent. The presence of fluorine is known to influence the compound's biological properties, enhancing lipophilicity and potentially altering pharmacodynamics.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly:

  • Antimalarial Effects : Similar compounds have shown efficacy against malaria, suggesting potential for this compound in targeting Plasmodium species .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory responses, possibly through interactions with key signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimalarialInhibits growth of Plasmodium species
Anti-inflammatoryModulates cytokine production
CytotoxicityAffects cell viability in microglial cells

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, influencing cellular processes such as apoptosis and inflammation .
  • Pharmacokinetics : The molecular weight and structural properties allow for effective distribution in biological systems. Studies suggest that the compound can cross the blood-brain barrier, enhancing its potential therapeutic applications in neurological conditions .

Case Studies

  • Antimalarial Activity : A study investigating structurally similar compounds found that substitutions on the phenyl ring significantly impacted antimalarial efficacy. The introduction of fluorine was noted to enhance activity against malaria parasites .
  • Neuroprotective Effects : In vitro studies using mouse microglial N9 cells demonstrated that this compound reduced pro-inflammatory cytokine production when exposed to lipopolysaccharide (LPS), indicating potential neuroprotective properties .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Table 2: Comparison of Related Compounds

Compound NameStructure TypeUnique Features
1-(4-Fluorophenyl)cyclopentan-1-olCyclopentanol derivativeDifferent substitution pattern
2-(3-Fluorophenyl)cyclopentan-1-olCyclopentanol derivativeVariation in fluorine position affects reactivity
3-(4-Fluorophenyl)-2-methylcyclopentanolMethylated cyclopentanolMethyl group introduces steric hindrance

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSQYAFIFDWGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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